molecular formula C10H9NOS B12121063 2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde

2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde

Katalognummer: B12121063
Molekulargewicht: 191.25 g/mol
InChI-Schlüssel: XLVBMCHOMDILSN-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a methyl group and an acetaldehyde moiety attached to the benzothiazole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-2,3-dihydro-1,3-benzothiazole with acetaldehyde under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-2,3-dihydro-1,3-benzothiazole
  • 3-Methyl-2-benzothiazolinone hydrazone
  • 3-Methyl-2,3-dihydro-benzofuran

Uniqueness

2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde is unique due to its specific structural features, such as the presence of both a methyl group and an acetaldehyde moiety

Eigenschaften

Molekularformel

C10H9NOS

Molekulargewicht

191.25 g/mol

IUPAC-Name

(2Z)-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetaldehyde

InChI

InChI=1S/C10H9NOS/c1-11-8-4-2-3-5-9(8)13-10(11)6-7-12/h2-7H,1H3/b10-6-

InChI-Schlüssel

XLVBMCHOMDILSN-POHAHGRESA-N

Isomerische SMILES

CN\1C2=CC=CC=C2S/C1=C\C=O

Kanonische SMILES

CN1C2=CC=CC=C2SC1=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.